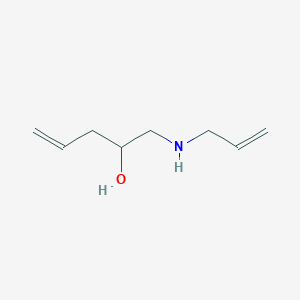
1-(2-Propen-1-ylamino)-4-penten-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Propen-1-ylamino)-4-penten-2-ol is an organic compound with a unique structure that includes both an amino group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Propen-1-ylamino)-4-penten-2-ol can be achieved through several methods. One common approach involves the reaction of allylamine with 4-penten-2-ol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(2-Propen-1-ylamino)-4-penten-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols or amines.
科学研究应用
1-(2-Propen-1-ylamino)-4-penten-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 1-(2-Propen-1-ylamino)-4-penten-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biological molecules, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate enzyme activity and other biochemical processes.
相似化合物的比较
Similar Compounds
1,3-Bis(2-propen-1-ylamino)-2-propanol: This compound has a similar structure but includes an additional amino group, which can lead to different chemical and biological properties.
2-Propen-1-amine, N-2-propenyl-: Another related compound with similar functional groups but different structural arrangement.
Uniqueness
1-(2-Propen-1-ylamino)-4-penten-2-ol is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry.
属性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC 名称 |
1-(prop-2-enylamino)pent-4-en-2-ol |
InChI |
InChI=1S/C8H15NO/c1-3-5-8(10)7-9-6-4-2/h3-4,8-10H,1-2,5-7H2 |
InChI 键 |
XSDJHAINBHHKTF-UHFFFAOYSA-N |
规范 SMILES |
C=CCC(CNCC=C)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
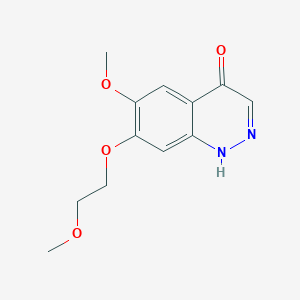
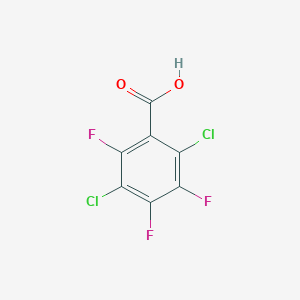
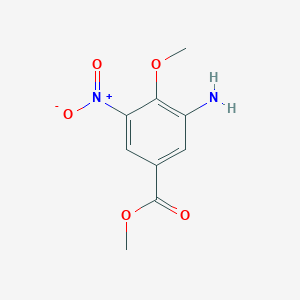

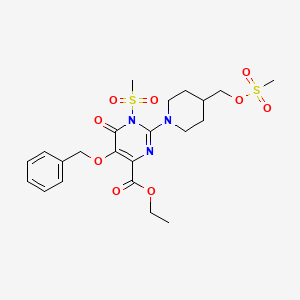
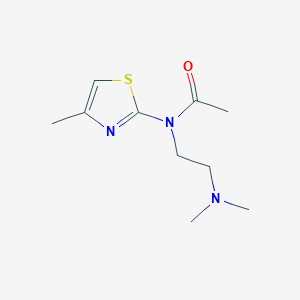

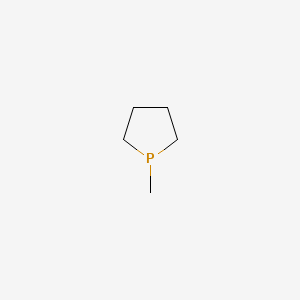
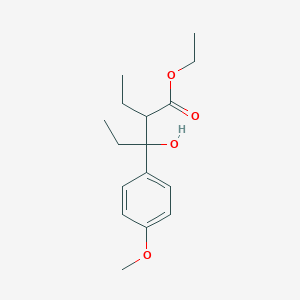
![2,3,4,8-Tetrahydro[1,3]thiazolo[3,4-a]pyrimidin-6-one](/img/structure/B8447929.png)
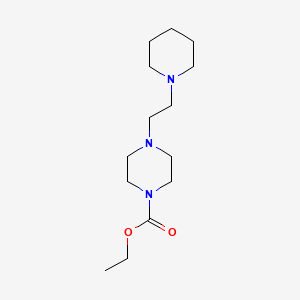
![(2RS)-2-[(2S)-pyrrolidin-2-yl]-2-hydroxyacetic acid](/img/structure/B8447949.png)

![2-[p-(2-Thenoyl)phenyl]acetonitrile](/img/structure/B8447979.png)
